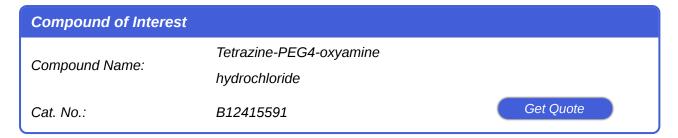


In Vivo Applications of Tetrazine-PEG4-oxyamine hydrochloride: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG4-oxyamine hydrochloride is a heterobifunctional linker that plays a crucial role in the field of bioorthogonal chemistry, particularly for in vivo applications. This molecule incorporates a highly reactive tetrazine moiety, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and an oxyamine functional group. This combination of features makes it an invaluable tool for the development of advanced therapeutic and diagnostic agents, such as antibody-drug conjugates (ADCs) and probes for pre-targeted imaging.

The tetrazine group participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological environments without interfering with native biochemical processes.[1][2] The PEG4 linker enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile.[3] The oxyamine group provides a versatile handle for conjugation to molecules containing an aldehyde or ketone, such as modified carbohydrates.

This document provides detailed application notes and protocols for the in vivo use of **Tetrazine-PEG4-oxyamine hydrochloride**, with a focus on pre-targeted imaging. While specific in vivo quantitative pharmacokinetic data for a molecule constructed directly with



Tetrazine-PEG4-oxyamine hydrochloride is not readily available in the reviewed literature, this document leverages data from a closely related molecule, a radiolabeled tetrazine glycoconjugate synthesized using a "tetrazine oxyamine HCl salt" without the PEG4 linker. This serves as the most relevant available example to illustrate the in vivo application and performance.

Key Applications

- Pre-targeted Imaging: In this two-step approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which then reacts in vivo with the TCO-modified molecule at the target. This strategy can significantly improve image contrast and reduce the radiation dose to non-target tissues.[4][5]
- Antibody-Drug Conjugates (ADCs): Tetrazine-PEG4-oxyamine hydrochloride can be used
 to link a cytotoxic payload to an antibody. The bioorthogonal nature of the tetrazine-TCO
 ligation allows for site-specific conjugation, leading to more homogeneous and potentially
 more effective ADCs.[6][7]
- Drug Delivery: The principles of pre-targeted delivery can also be applied to therapeutic agents, where a TCO-modified vector directs a tetrazine-linked drug to a specific site of action.

Data Presentation

In Vivo Biodistribution of a Tetrazine-Oxyamine Derived Radiotracer

The following table summarizes the biodistribution data for an 18F-labeled tetrazine glycoconjugate ([18F]FDG-Tz), synthesized from a tetrazine oxyamine HCl salt, in healthy mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection. This data provides an indication of the in vivo clearance profile of a small molecule tetrazine probe.

Table 1: Biodistribution of [18F]FDG-Tz in Healthy Mice (%ID/g)[8]



Organ	5 min	15 min	30 min	60 min
Blood	6.5 ± 1.5	3.1 ± 0.7	1.8 ± 0.5	0.9 ± 0.3
Heart	2.1 ± 0.5	1.0 ± 0.2	0.6 ± 0.1	0.3 ± 0.1
Lungs	3.9 ± 0.9	1.8 ± 0.4	1.1 ± 0.3	0.6 ± 0.2
Liver	8.1 ± 1.9	5.5 ± 1.3	4.2 ± 1.0	3.2 ± 1.0
Spleen	1.5 ± 0.4	0.9 ± 0.2	0.6 ± 0.1	0.4 ± 0.1
Kidneys	10.2 ± 2.3	5.1 ± 1.2	2.8 ± 0.7	1.2 ± 0.4
Muscle	1.2 ± 0.3	0.6 ± 0.1	0.4 ± 0.1	0.2 ± 0.1
Bone	2.5 ± 0.6	1.3 ± 0.3	0.8 ± 0.2	0.5 ± 0.1

Data is presented as mean \pm standard deviation.

Influence of PEG Linker Length on In Vivo Performance

The length of the PEG linker in a tetrazine probe or an ADC can significantly impact its in vivo behavior. The following table summarizes general trends observed with varying PEG linker lengths.

Table 2: General Trends of PEG Linker Length on In Vivo Performance[3]

Performance Parameter	No PEG Linker	Short PEG Linker (e.g., PEG4)	Long PEG Linker (e.g., PEG11, PEG12)
Lipophilicity (logD)	High	Moderate	Low
Blood Clearance	Fast	Slower	Slowest
Tumor Uptake	Variable	Potentially Improved	Can be Reduced
Renal Clearance	Low	Increased	High
Hepatic Uptake	High	Reduced	Low



Experimental Protocols

Protocol 1: Synthesis of a 18F-Labeled Tetrazine Probe for PET Imaging

This protocol is adapted from the synthesis of [18F]FDG-Tz and describes the general steps for creating a radiolabeled tetrazine probe using an oxyamine-functionalized tetrazine.[9]

Materials:

- Tetrazine-PEG4-oxyamine hydrochloride
- 18F-fluorinated aldehyde or ketone precursor (e.g., [18F]FDG)
- Anilinium acetate buffer (1.2 M, pH 4.6)
- Methanol
- Water (HPLC grade)
- Semi-preparative HPLC system with a suitable column (e.g., Jupiter Proteo 4 μm)
- Solvents for HPLC (e.g., 0.1% TFA in water and acetonitrile)

Procedure:

- Preparation of Reactants:
 - Dissolve Tetrazine-PEG4-oxyamine hydrochloride in water to a suitable concentration (e.g., 50 μmol/mL).
 - Prepare the 18F-fluorinated aldehyde or ketone precursor according to established radiochemistry protocols.
- · Oxime Ligation Reaction:
 - In a reaction vial, combine the 18F-fluorinated precursor with the Tetrazine-PEG4oxyamine hydrochloride solution.



- Add methanol and the anilinium acetate buffer.
- Heat the reaction mixture at 75°C for 30 minutes.
- Purification:
 - o After the reaction, dilute the mixture with water.
 - Purify the 18F-labeled tetrazine probe using semi-preparative HPLC.
 - Collect the fraction corresponding to the product and remove the solvent.
- Quality Control:
 - Determine the radiochemical purity and specific activity of the final product using analytical HPLC and a dose calibrator.

Protocol 2: In Vivo Pre-targeted PET Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for a pre-targeted PET imaging study.

Materials:

- Tumor-bearing mice (e.g., with xenografts expressing a specific antigen).
- TCO-modified monoclonal antibody (TCO-mAb) targeting the antigen of interest.
- 18F-labeled tetrazine probe (from Protocol 1).
- Sterile saline for injection.
- Anesthesia (e.g., isoflurane).
- PET/CT scanner.

Procedure:

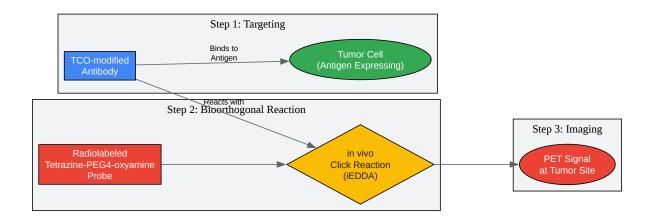
Administration of TCO-mAb:



- Administer a predetermined dose of the TCO-mAb to the tumor-bearing mice via intravenous injection.
- Allow the TCO-mAb to accumulate at the tumor site and clear from circulation. The optimal time interval between antibody and probe injection needs to be determined empirically but is typically 24-72 hours.
- Administration of 18F-Labeled Tetrazine Probe:
 - After the predetermined accumulation time, administer the 18F-labeled tetrazine probe
 (e.g., 5-10 MBq) to the same mice via intravenous injection.
- PET/CT Imaging:
 - At various time points after the probe injection (e.g., 1, 2, and 4 hours), anesthetize the mice and perform PET/CT imaging.
- Biodistribution Analysis (Optional):
 - After the final imaging session, euthanize the mice.
 - Collect tissues of interest (tumor, blood, major organs).
 - Measure the radioactivity in each tissue using a gamma counter to determine the %ID/g.

Visualizations

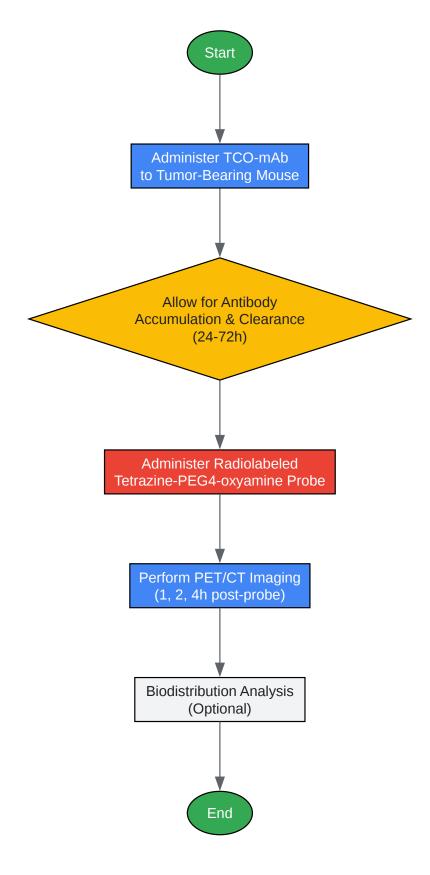




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Caption: Pre-targeted imaging workflow.





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Caption: In vivo experimental workflow.



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